

# Technical Guide: Synthesis Architectures of N-(2-Hydroxyethyl)-N-methylformamide[1]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** *N-(2-Hydroxyethyl)-N-methylformamide*

**CAS No.:** 1590-50-7

**Cat. No.:** B075533

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CAS Number: 1590-50-7 Synonyms: N-Formyl-N-methylethanolamine; N-Methyl-N-(2-hydroxyethyl)formamide Molecular Formula: C<sub>4</sub>H<sub>9</sub>NO<sub>2</sub> Molecular Weight: 103.12 g/mol [1][2][3][4][5][6]

## Executive Summary

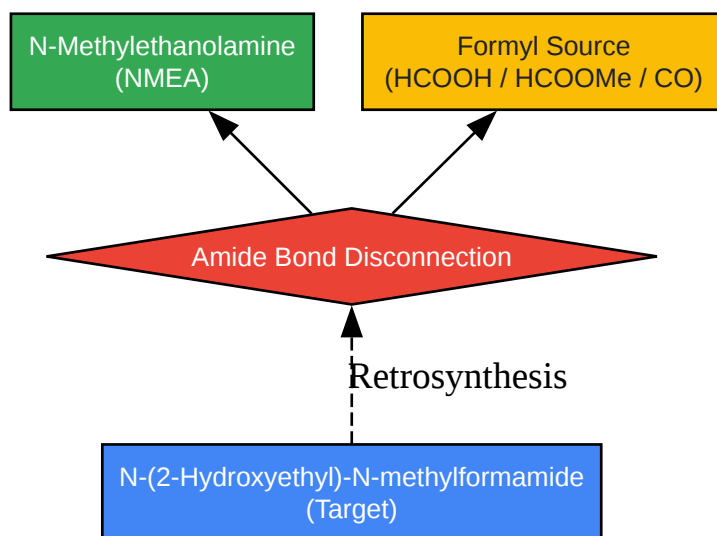
**N-(2-Hydroxyethyl)-N-methylformamide** is a bifunctional organonitrogen compound featuring a polar amide backbone and a reactive primary hydroxyl group.[1] Structurally analogous to Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), it serves as a specialized high-boiling polar solvent and a critical intermediate in the synthesis of agrochemicals, functionalized surfactants, and gas treating agents.[1]

This guide details the two primary synthesis architectures: Transamidation via Methyl Formate (favored for laboratory and high-purity applications) and Direct Formylation via Formic Acid (favored for cost-driven bulk manufacturing).[1]

## Retrosynthetic Analysis

To design a robust synthesis, we first deconstruct the target molecule.[1] The strategic disconnection occurs at the amide bond (

), revealing N-Methylethanolamine (NMEA) as the universal amine precursor.[1] The formyl source varies by pathway.[1][7]



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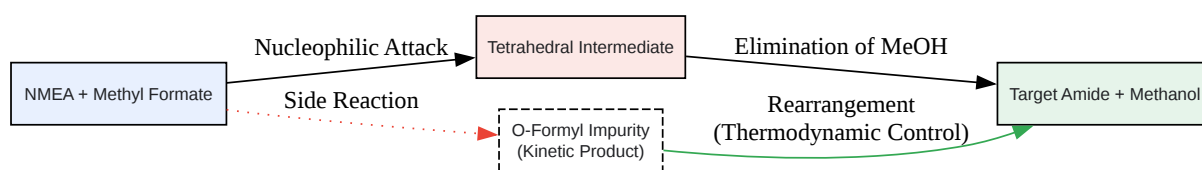
Figure 1: Retrosynthetic disconnection revealing the modular assembly of the target from NMEA and a C1 formyl source.

## Pathway 1: Transamidation with Methyl Formate (The "Green" Route)[1]

This pathway is the preferred method for high-purity synthesis.[1] It operates under milder conditions than acid-catalyzed routes and produces methanol as a volatile byproduct, which simplifies purification.[1]

### Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution.[1] The secondary amine of NMEA attacks the carbonyl carbon of methyl formate.[1] A key selectivity challenge is the competition between the amine (N-formylation) and the hydroxyl group (O-formylation).[1] However, the amide is thermodynamically more stable than the ester.[1] Lower temperatures favor kinetic control, while reflux conditions ensure thermodynamic equilibration to the desired amide.[1]



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Figure 2: Reaction mechanism highlighting the thermodynamic conversion of potential O-formyl impurities to the N-formyl target.

## Experimental Protocol

Reagents:

- N-Methylethanolamine (NMEA): 1.0 equivalent[1]
- Methyl Formate: 1.2 - 1.5 equivalents (Excess drives equilibrium)[1]
- Catalyst (Optional): Sodium Methoxide (0.5 mol%) can accelerate the reaction but is often unnecessary.[1]

Step-by-Step Workflow:

- Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and a pressure-equalizing addition funnel. Purge with nitrogen.[1][8]
- Addition: Charge the flask with NMEA. Cool to 0–5°C using an ice bath (exothermic reaction control).
- Reaction: Add Methyl Formate dropwise over 60 minutes, maintaining internal temperature <10°C.
- Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
- Completion: Heat the mixture to mild reflux (approx. 35–40°C) for 1 hour to ensure conversion of any O-formyl esters to the N-formyl amide.

- Workup: Distill off the methanol byproduct and excess methyl formate at atmospheric pressure (boiling point range 32–65°C).
- Purification: Perform vacuum distillation on the residue. Collect the fraction boiling at 135–140°C at 10 mmHg (approximate, adjust for vacuum).

Validation Check:

- IR Spectroscopy: Disappearance of the ester carbonyl stretch (1735  $\text{cm}^{-1}$ ) and appearance of the amide carbonyl stretch ( $\sim 1660 \text{ cm}^{-1}$ ).[\[1\]](#)

## Pathway 2: Direct Formylation with Formic Acid (The Industrial Route)[\[1\]](#)

This pathway utilizes cheaper raw materials but requires rigorous water removal to drive the equilibrium and prevent hydrolysis.[\[1\]](#)

### Mechanistic Insight

This is a dehydration reaction.[\[1\]](#) NMEA forms a salt with formic acid (ammonium formate type), which dehydrates upon heating to form the amide.[\[1\]](#) Azeotropic removal of water is critical.[\[1\]](#)

### Experimental Protocol

Reagents:

- N-Methylethanolamine (NMEA): 1.0 equivalent[\[1\]](#)
- Formic Acid (85% or 98%): 1.1 equivalents[\[1\]](#)
- Entrainer Solvent: Toluene or Xylene (for azeotropic distillation)[\[1\]](#)

Step-by-Step Workflow:

- Mixing: In a reactor fitted with a Dean-Stark trap, slowly add Formic Acid to NMEA. Caution: Highly exothermic salt formation.
- Dehydration: Add Toluene (approx. 200 mL per mole of amine). Heat the mixture to reflux.

- Water Removal: Monitor the collection of water in the Dean-Stark trap. Continue reflux until the theoretical amount of water (plus water from aqueous formic acid) is collected.[1]
- Solvent Strip: Remove Toluene via rotary evaporation or atmospheric distillation.[1]
- Purification: Vacuum distill the crude oil to obtain the pure product.

## Comparative Data Summary

Parameter	Methyl Formate Route	Formic Acid Route
Atom Economy	High (Byproduct: Methanol)	Moderate (Byproduct: Water)
Reaction Temp	Low (0°C to 40°C)	High (110°C to 140°C)
Corrosion Risk	Low	High (Hot Formic Acid)
Purity Profile	Excellent (>98% typical)	Good (Trace acid/water possible)
Key Hazard	Flammability (Methyl Formate)	Corrosivity/Burns (Formic Acid)

## Analytical Characterization

Validating the synthesis requires recognizing the unique spectral signature of formamides, which exist as two rotamers (cis/trans) due to the partial double bond character of the C-N bond.[1]

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz): You will observe two sets of signals (typically in a 2:1 to 3:1 ratio).[1]
  - Formyl Proton (CHO): Singlets appearing around δ 8.01 and 8.15 ppm.[1]
  - N-Methyl Group:[1][4][6][9] Singlets around δ 2.90 and 3.05 ppm.[1]
  - Ethylene Backbone: Multiplets at δ 3.4–3.8 ppm.[1]
- IR Spectrum:
  - Broad band at 3300–3400 cm<sup>-1</sup> (O-H stretch).[1]

- Strong band at 1650–1670  $\text{cm}^{-1}$  (Amide C=O stretch).[1]

## Safety & Handling

- Methyl Formate: Extremely flammable (Flash point:  $-19^{\circ}\text{C}$ ).[1] Use spark-proof equipment and work in a well-ventilated fume hood.[1]
- N-Methylethanolamine: Corrosive and toxic.[1] Causes severe skin burns and eye damage.[1]
- Reaction Control: Both pathways involve exothermic initial steps.[1] Active cooling is mandatory during reagent mixing.[1]

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